molecular formula C20H26N4O2 B5621747 N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidin-3-ylbenzamide

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidin-3-ylbenzamide

Cat. No. B5621747
M. Wt: 354.4 g/mol
InChI Key: GKZGUJQQZRHHAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves a series of steps starting from suitable precursors. For example, ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate can be converted into 1-(phenylsulfonyl)piperidin-4-carbohydrazide, which then reacts with various aryl/alkyl substituted bromoacetamides to form the target compounds. These syntheses involve weak bases and polar aprotic solvents to achieve the desired oxadiazole core with substituted piperidine and benzamide functionalities (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using spectroscopic methods, including 1H-NMR, IR, and mass spectral data. These techniques elucidate the structural framework and confirm the presence of the 1,3,4-oxadiazole ring, piperidine, and benzamide groups within the molecule.

Chemical Reactions and Properties

Compounds containing the 1,3,4-oxadiazole moiety often undergo chemical reactions characteristic of this heterocycle. For instance, they can participate in various oxidation reactions, showing different sites and degrees of oxidation without cleaving the oxadiazole ring. The main oxidized site is typically the arylmethyl group, leading to the formation of intermediates like carboxylic acids and primary alcohols, eventually yielding derivatives like phthalimide and lactams (Adolphe-Pierre et al., 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, its mechanism of action would depend on the specific biological target it is intended to interact with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, optimization of its synthesis, and investigation of its mechanism of action .

properties

IUPAC Name

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c25-19(16-8-3-7-15(11-16)17-9-4-10-21-12-17)22-13-18-23-20(26-24-18)14-5-1-2-6-14/h3,7-8,11,14,17,21H,1-2,4-6,9-10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZGUJQQZRHHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)CNC(=O)C3=CC=CC(=C3)C4CCCNC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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